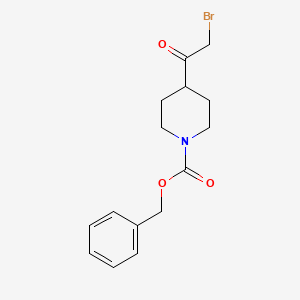
Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate derivatives play a significant role in the synthesis of other compounds. For instance, the compound is involved in the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibit moderate to significant antibacterial activity (Khalid et al., 2016).
Biological Activities
- Compounds derived from Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate have been evaluated for various biological activities. For example, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and tested as inhibitors of steroid-5alpha-reductase type 1 and 2 (Picard et al., 2000).
Pharmaceutical Research
- In pharmaceutical research, derivatives of Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate have been used to develop potential therapeutic agents. For instance, novel spiropiperidines, synthesized from this compound, showed high affinity for σ-receptors, indicating potential in neurological research (Maier & Wünsch, 2002).
Medicinal Chemistry and Drug Development
- Its derivatives have been used in the synthesis of anti-acetylcholinesterase inhibitors, contributing to the development of drugs targeting neurodegenerative diseases (Sugimoto et al., 1992).
Organic Chemistry Applications
- In the realm of organic chemistry, Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate derivatives have been utilized in palladium-catalyzed CH functionalization processes, showing their importance in advanced organic synthesis methods (Magano et al., 2014).
Chemical Property Investigation
- The compound is also instrumental in generating novel chemical entities with unique properties. For example, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives have been synthesized using this compound, displaying antibacterial effects (Pouramiri et al., 2017).
Orientations Futures
While specific future directions for “Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate” are not mentioned in the available resources, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and are widely used in the production of drugs . Therefore, it is likely that research into the properties and potential applications of “Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate” will continue.
Propriétés
IUPAC Name |
benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c16-10-14(18)13-6-8-17(9-7-13)15(19)20-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQAJYMKZQIYPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)CBr)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


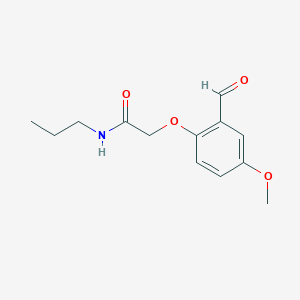

![methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2510671.png)

![(2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2510674.png)
![ethyl 3-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2510676.png)

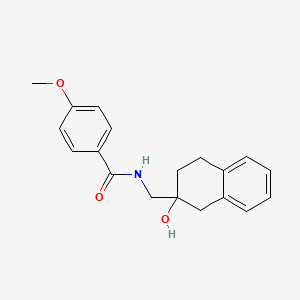
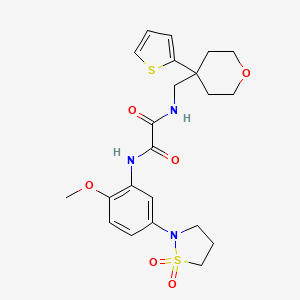
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2510683.png)
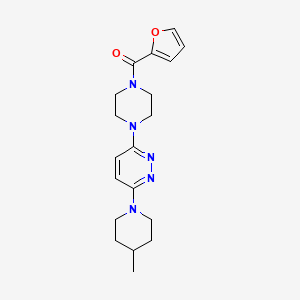

![methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B2510687.png)